3-[(Ethylsulfanyl)methyl]pyridin-2-amine
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Overview
Description
3-[(Ethylsulfanyl)methyl]pyridin-2-amine is an organic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethylsulfanyl group at the 3-position and an amine group at the 2-position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an ethylsulfanyl methylating agent under controlled conditions. One common method involves the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfanyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding the corresponding pyridin-2-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles, including alkyl halides and acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridin-2-amine.
Substitution: Various substituted pyridin-2-amines depending on the electrophile used.
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The amine group can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the ethylsulfanyl group, resulting in different chemical and biological properties.
3-Methylpyridin-2-amine: Contains a methyl group instead of an ethylsulfanyl group, leading to variations in reactivity and applications.
3-(Methylsulfanyl)pyridin-2-amine: Similar structure but with a methylsulfanyl group, affecting its chemical behavior.
Uniqueness
3-[(Ethylsulfanyl)methyl]pyridin-2-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
3-(ethylsulfanylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQQZXIZLRGDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(N=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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